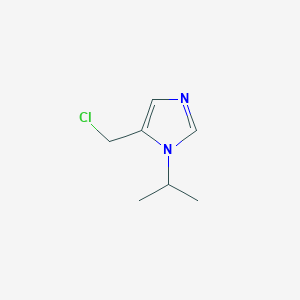

5-(Chloromethyl)-1-isopropyl-1H-imidazole

CAS No.: 776290-49-4

Cat. No.: VC3955379

Molecular Formula: C7H11ClN2

Molecular Weight: 158.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 776290-49-4 |

|---|---|

| Molecular Formula | C7H11ClN2 |

| Molecular Weight | 158.63 g/mol |

| IUPAC Name | 5-(chloromethyl)-1-propan-2-ylimidazole |

| Standard InChI | InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | GLZSPWKWFJQNEW-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=NC=C1CCl |

| Canonical SMILES | CC(C)N1C=NC=C1CCl |

Introduction

Chemical and Physical Properties

5-(Chloromethyl)-1-isopropyl-1H-imidazole is a solid at room temperature with a melting point of 178–179°C and a predicted boiling point of 284.3±15.0°C . Its density is approximately 1.13±0.1 g/cm³, and it has a pKa of 6.36±0.42, indicating mild acidity under physiological conditions . The compound’s solubility profile is influenced by its polar imidazole ring and nonpolar isopropyl group, rendering it moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Table 1: Physicochemical Properties of 5-(Chloromethyl)-1-isopropyl-1H-imidazole

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.63 g/mol |

| Melting Point | 178–179°C |

| Boiling Point | 284.3±15.0°C (Predicted) |

| Density | 1.13±0.1 g/cm³ |

| pKa | 6.36±0.42 |

Synthesis and Manufacturing

The synthesis of 5-(Chloromethyl)-1-isopropyl-1H-imidazole typically involves sequential functionalization of the imidazole core. A common approach begins with the alkylation of imidazole at the 1-position using isopropyl halides (e.g., isopropyl chloride or bromide) in the presence of a base such as potassium carbonate . This step introduces the isopropyl group, enhancing steric bulk and lipophilicity. Subsequent chloromethylation at the 5-position is achieved using chloromethylation agents like chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions .

Industrial-scale production often employs continuous flow reactors to optimize yield and purity while adhering to green chemistry principles. Automated systems ensure precise control over reaction parameters such as temperature (50–100°C) and solvent selection, with polar aprotic solvents like DMF preferred for their ability to stabilize intermediates .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s chloromethyl group serves as a reactive handle for synthesizing derivatives with enhanced bioactivity. For example, it is utilized in the development of antifungal and antibacterial agents, where the chloromethyl moiety undergoes nucleophilic substitution to form covalent bonds with biological targets . Its isopropyl group improves metabolic stability, a critical factor in drug design.

Materials Science

In polymer chemistry, 5-(Chloromethyl)-1-isopropyl-1H-imidazole is incorporated into coatings and adhesives to enhance crosslinking density and thermal stability. The chloromethyl group participates in radical-initiated polymerization reactions, contributing to durable material matrices .

Biochemical Probes

Researchers employ this compound to study enzyme inhibition mechanisms, particularly in pathogens. Its ability to modify active-site residues through alkylation makes it a valuable tool for probing catalytic pathways.

Comparison with Related Compounds

Table 2: Structural and Functional Comparison

| Compound | Key Differences | Applications |

|---|---|---|

| 1-Isopropyl-1H-imidazole | Lacks chloromethyl group | Solvent additive, ligand synthesis |

| 5-Chloromethyl-1H-imidazole | Lacks isopropyl group | Reactive intermediate in drug design |

| 5-(Bromomethyl)-1-isopropyl-1H-imidazole | Bromine instead of chlorine | Higher reactivity in alkylation |

The isopropyl group in 5-(Chloromethyl)-1-isopropyl-1H-imidazole confers greater lipid solubility compared to non-alkylated analogs, enhancing its penetration into biological membranes . Conversely, replacing chlorine with bromine increases electrophilicity but may reduce selectivity .

Future Research Directions

Further studies should focus on:

-

Toxicological Profiling: Systematic evaluation of acute and chronic toxicity.

-

Derivative Synthesis: Exploring substitutions at the chloromethyl position to modulate reactivity.

-

Mechanistic Studies: Elucidating interactions with bacterial efflux pumps to combat drug resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume